Benzenesulfonic acid, 4-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-, monosodium salt
Overview
Description
Benzenesulfonic acid, 4-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-, monosodium salt is a chemical compound with significant applications in various fields such as leather tanning, antimicrobial treatments, and scientific research. This compound is known for its stability and reactivity, making it a valuable substance in industrial and research settings.
Synthetic Routes and Reaction Conditions:
From Cyanuric Chloride and Sodium p-Aminobenzenesulfonate:
The compound can be synthesized by reacting cyanuric chloride with sodium p-aminobenzenesulfonate. The reaction typically occurs under mild conditions, such as a temperature range of 35°C to 45°C.
The reaction involves the substitution of chloride ions in cyanuric chloride with the amino group of p-aminobenzenesulfonate.
Industrial Production Methods:
Batch Process: The synthesis can be carried out in a batch process where the reactants are mixed in a reactor, and the reaction is allowed to proceed under controlled conditions.
Microwave Irradiation: This method can be used to accelerate the reaction, resulting in higher yields and purity of the final product.
Types of Reactions:
Reduction: Reduction reactions can be performed to reduce the chlorine atoms present in the compound.
Substitution: Substitution reactions are common, where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride can be used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed:
Oxidation: Products may include sulfonic acids and their derivatives.
Reduction: Reduced forms of the compound with fewer chlorine atoms.
Substitution: Substituted derivatives with different functional groups.
Scientific Research Applications
Chemistry: The compound is used in organic synthesis and as a reagent in various chemical reactions. Biology: It has applications in studying biological systems and as a potential antimicrobial agent. Medicine: The compound is explored for its potential use in pharmaceuticals and drug development. Industry: It is used in leather tanning, providing stability and durability to tanned leather.
Mechanism of Action
The compound exerts its effects through interactions with molecular targets and pathways. In leather tanning, it forms stable covalent bonds with collagen fibers, enhancing the durability and stability of the leather. In antimicrobial applications, it disrupts microbial cell walls and inhibits microbial growth.
Comparison with Similar Compounds
Cyanuric Chloride: Used in the synthesis of the compound.
Sodium p-Aminobenzenesulfonate: Reactant in the synthesis process.
Other Triazine Derivatives: Similar compounds with antimicrobial and tanning properties.
Uniqueness: Benzenesulfonic acid, 4-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-, monosodium salt is unique due to its specific structure and reactivity, which make it suitable for specialized applications in leather tanning and antimicrobial treatments.
Properties
IUPAC Name |
sodium;4-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]benzenesulfonate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6Cl2N4O3S.Na/c10-7-13-8(11)15-9(14-7)12-5-1-3-6(4-2-5)19(16,17)18;/h1-4H,(H,16,17,18)(H,12,13,14,15);/q;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BAINTIMFWTXLNC-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC2=NC(=NC(=N2)Cl)Cl)S(=O)(=O)[O-].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5Cl2N4NaO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4063325 | |
Record name | Sodium p-((4,6-dichloro-1,3,5-triazin-2-yl)amino)benzenesulphonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4063325 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
343.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4156-21-2 | |
Record name | Benzenesulfonic acid, 4-((4,6-dichloro-1,3,5-triazin-2-yl)amino)-, sodium salt (1:1) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004156212 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzenesulfonic acid, 4-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-, sodium salt (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Sodium p-((4,6-dichloro-1,3,5-triazin-2-yl)amino)benzenesulphonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4063325 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Sodium p-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]benzenesulphonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.809 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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